molecular formula C19H21NO2 B1324410 Methyl 1-diphenylmethyl-3-azetidine acetate CAS No. 152537-00-3

Methyl 1-diphenylmethyl-3-azetidine acetate

Cat. No.: B1324410
CAS No.: 152537-00-3
M. Wt: 295.4 g/mol
InChI Key: YKGUTIOZGWBZNC-UHFFFAOYSA-N
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Description

“Methyl 1-diphenylmethyl-3-azetidine acetate” is a chemical compound with the molecular formula C19H21NO2. It is used for pharmaceutical testing . It is a N-containing heterocyclic building block .


Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The molecular weight of “this compound” is 295.4 g/mol. The molecular structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 295.4 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 1-diphenylmethyl-3-azetidine acetate is used in the synthesis of oxetane/azetidine containing spirocycles through silver-catalyzed 1,3-dipolar cycloaddition reactions. These spirocycles are produced in yields ranging from 40-77% and are useful in various chemical syntheses (Jones et al., 2016).
  • The compound plays a role in the synthesis of azetidine derivatives, which have shown potential as gamma-aminobutyric acid uptake inhibitors. These derivatives have been evaluated for their potency in inhibiting GABA uptake, indicating their potential in neurological research (Faust et al., 2010).
  • It has been used to prepare azetidine medicinal intermediates through a series of reactions, showcasing its utility in medicinal chemistry (Yang, 2009).

Application in Polymer Science

  • This compound is involved in the synthesis of long-chain aza, aziridine, and azetidine fatty esters, which are characterized by various spectroscopic methods. These compounds have applications in the study of molecular structures and reactions in polymer science (Lie Ken Jie & Syed-rahmatullah, 1992).

Use in Organic Synthesis and Drug Development

  • The compound is used in catalytic enantioselective additions in organic synthesis. For instance, it has been used in the enantioselective addition of diethylzinc to aldehydes, producing chiral secondary alcohols (Behnen et al., 1993).
  • Its role in the ring-opening polymerization of azetidine derivatives has been investigated, particularly in the synthesis of polymeric materials (Hashimoto et al., 1977).
  • This compound is also utilized in the preparation of nonpeptide antagonists for the substance P (NK1) receptor, indicating its significance in the development of pharmaceutical drugs (Snider et al., 1991).

Mechanism of Action

Target of Action

Methyl 1-diphenylmethyl-3-azetidine acetate is a complex compound with a variety of potential targets.

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. .

Safety and Hazards

When handling “Methyl 1-diphenylmethyl-3-azetidine acetate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

“Methyl 1-diphenylmethyl-3-azetidine acetate” is currently used for pharmaceutical testing . It is available for purchase from various chemical suppliers .

Biochemical Analysis

Biochemical Properties

Methyl 1-diphenylmethyl-3-azetidine acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various biotransformation reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s overall efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its precise mechanisms of action.

Properties

IUPAC Name

methyl 2-(1-benzhydrylazetidin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGUTIOZGWBZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the compound from step 3 (21.0 g, 71.7 mmol), Pd(OH)2 (3.0 g, 20% on C), methanol (500 ml) and 2 N HCl (37 ml) was hydrogenated on a Parr shake apparatus for 2 h. The catalyst was removed by filtration through celite and the solvents removed under vacuum. Saturated K2CO3 solution was added (50 ml) and extracted with CH2Cl2 (2×250 ml). The combined extracts were washed with H2O (250 ml) and brine (100 ml), dried (Na2SO4) and evaporated to give the title-product as a pale yellow oil (19.3 g). δ (360 MHz, CDCl3) 2.58 (2H, d, J=7.3 Hz, CH2), 2.75-2.81 (3H, m, 2 of CH of CH2 and CH), 3.35-3.38 (2H, m, 2 of CH of CH2), 3.62 (3H, s, CO2Me), 4.31 (1H, s, CH), 7.14-7.18, 7.23-7.27 and 7.38-7.40 (total 10H, each m, Ar--H).
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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